2-Amino-1-(3,4-dimethyl-piperazin-1-yl)-ethanone
Description
2-Amino-1-(3,4-dimethyl-piperazin-1-yl)-ethanone is a substituted piperazine derivative characterized by a ketone group linked to a 3,4-dimethylpiperazine moiety and an amino group. Its piperazine core and functional groups make it a candidate for further derivatization, as seen in similar compounds optimized for biological activity .
Properties
IUPAC Name |
2-amino-1-(3,4-dimethylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-7-6-11(8(12)5-9)4-3-10(7)2/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROBNTOXUFQECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,4-dimethyl-piperazin-1-yl)-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylpiperazine and ethyl chloroacetate.
Formation of Intermediate: The reaction of 3,4-dimethylpiperazine with ethyl chloroacetate under basic conditions (e.g., sodium hydroxide) leads to the formation of an intermediate ester.
Hydrolysis and Amination: The intermediate ester is then hydrolyzed to yield the corresponding carboxylic acid, which is subsequently converted to the target compound through amination using ammonia or an amine source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,4-dimethyl-piperazin-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted piperazine derivatives.
Scientific Research Applications
2-Amino-1-(3,4-dimethyl-piperazin-1-yl)-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,4-dimethyl-piperazin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The amino group and piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Substitutions
2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone Structural Difference: The dimethyl groups are at the 2,4-positions of the piperazine ring instead of 3,3. Implications: Positional isomerism may alter steric effects, solubility, and receptor interactions.
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride Structural Difference: A benzyl group replaces the 3,4-dimethyl substituents. The dihydrochloride salt form improves aqueous solubility .
2-Amino-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-ethanone Structural Difference: A benzothiazole ring is fused to the piperazine. Synthesis: Derived from chloro intermediates and coupled with sulfonamides (90–96% yields). Activity: Exhibits antiproliferative properties, highlighting the impact of heterocyclic additions on bioactivity .
Aryl-Substituted Ethanones
bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone) Structural Difference: Aryl substitution (4-bromo-2,5-dimethoxyphenyl) instead of piperazine. Activity: Psychoactive due to its beta-keto amphetamine structure, contrasting with medicinal piperazine derivatives. Pyrolysis studies confirm its stability under heat, relevant for forensic identification .
Compound 1a (Imidazolopiperazine Derivative) Structural Difference: Contains a benzo[d][1,3]dioxol-5-ylamino group and a dihydroimidazo ring. Synthesis: Uses Ugi reactions and HATU-mediated couplings. Activity: Antimalarial efficacy, demonstrating how fused rings enhance target binding .
Hydroxyacetophenone Derivatives
2-Amino-1-(2-hydroxyphenyl)ethanone Structural Difference: A phenolic hydroxyl group replaces the piperazine moiety. Synthesis: Prepared via hydriodic acid reduction of nitro-coumarins. Properties: Lower molecular weight (151.17 g/mol) and higher polarity compared to piperazine derivatives. Used as a synthetic intermediate .
Arterenone (2-Amino-1-(3,4-dihydroxyphenyl)ethanone) Structural Difference: Catechol substitution (3,4-dihydroxyphenyl). Properties: Variable melting points (252–280°C) suggest polymorphism or synthesis impurities. Historically studied for adrenergic activity .
Data Table: Key Comparative Features
Key Findings and Implications
- Piperazine Positional Isomerism : 2,4- vs. 3,4-dimethyl substitution affects solubility and biological targeting .
- Heterocyclic Additions : Benzothiazole or imidazo rings enhance antiproliferative or antimalarial activity .
- Aryl vs. Piperazine Cores: Aryl ethanones (e.g., bk-2C-B) exhibit psychoactive effects, whereas piperazine derivatives are optimized for medicinal use .
- Synthesis Challenges: Variable melting points in hydroxyacetophenones (e.g., Arterenone) underscore the need for rigorous purification .
Biological Activity
2-Amino-1-(3,4-dimethyl-piperazin-1-yl)-ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with two methyl groups and an amino group attached to an ethanone moiety. Its structural formula can be represented as follows:
Antitumor Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antitumor activity. A study showed that compounds with similar structures inhibited the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP), a key enzyme in DNA repair pathways. For instance, one derivative demonstrated an IC50 value of 18 µM against human breast cancer cells, indicating its potential as a therapeutic agent for oncology .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5e | 18 | PARP |
| Olaparib | 57.3 | PARP |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Derivatives based on the piperazine structure have shown selective activity against various pathogens. One study highlighted the effectiveness of certain piperazine derivatives against Chlamydia, suggesting that modifications to the piperazine ring can enhance selectivity and potency .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. For example, the inhibition of PARP leads to increased apoptosis in cancer cells due to impaired DNA repair mechanisms .
Case Study 1: Anticancer Efficacy
In a comparative study on the efficacy of various piperazine derivatives against breast cancer cell lines, researchers found that compounds similar to this compound significantly inhibited cell proliferation. The mechanism was linked to the activation of caspases and phosphorylation of H2AX, markers indicative of DNA damage response .
Case Study 2: Antimicrobial Selectivity
Another study focused on the antimicrobial effects of modified piperazine derivatives against Chlamydia. The results indicated that certain structural modifications enhanced selectivity and potency against this pathogen while maintaining low toxicity towards human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
